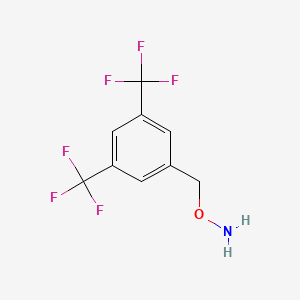
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further linked to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and bases like potassium carbonate are typically employed.
Major Products Formed:
Nitroso Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, making it effective in various chemical and biological processes. The hydroxylamine group can act as a nucleophile or an electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine is unique due to its trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds. Some similar compounds include:
3,5-Bis(trifluoromethyl)benzyl alcohol: Lacks the hydroxylamine group.
3,5-Bis(trifluoromethyl)aniline: Contains an aniline group instead of hydroxylamine.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group.
These compounds differ in their functional groups and, consequently, their reactivity and applications.
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
O-[[3,5-bis(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2 |
InChI Key |
ATDBZQKMBCQPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















